1-Methyl-3-phenylisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1721-96-6 |
|---|---|
Molecular Formula |
C16H13N |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-methyl-3-phenylisoquinoline |
InChI |
InChI=1S/C16H13N/c1-12-15-10-6-5-9-14(15)11-16(17-12)13-7-3-2-4-8-13/h2-11H,1H3 |
InChI Key |
ZOXOLPGKTSLTFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC2=CC=CC=C12)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Pathways for 1 Methyl 3 Phenylisoquinoline and Its Derivatives
Established Synthetic Protocols for the Isoquinoline (B145761) Scaffold
Bischler-Napieralski Cyclization and its Derivatives
The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to form the fully aromatic isoquinoline core. wikipedia.orgnrochemistry.com This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides in the presence of a dehydrating agent. wikipedia.orgnrochemistry.com
The general mechanism proceeds through the activation of the amide carbonyl group by a Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), followed by an intramolecular electrophilic attack of the electron-rich aromatic ring onto the activated amide, leading to a cyclized intermediate. wikipedia.orgnrochemistry.com Subsequent elimination of water yields the 3,4-dihydroisoquinoline (B110456). To obtain the final isoquinoline, a dehydrogenation step is required. nrochemistry.com The reaction is most effective when the benzene (B151609) ring is substituted with electron-donating groups, which facilitate the electrophilic substitution. nrochemistry.com
While a direct, one-step synthesis of 1-methyl-3-phenylisoquinoline using this method is not extensively documented, the synthesis of 1-methyl-3,4-dihydroisoquinoline (B1216472) through the Bischler-Napieralski reaction of β-phenylethylacetamide is a well-established procedure. orgsyn.org Subsequent dehydrogenation would yield 1-methylisoquinoline. orgsyn.org The introduction of the phenyl group at the 3-position would necessitate a starting material with a phenyl group at the appropriate position on the phenethylamine (B48288) precursor.
| Reaction | Starting Material | Reagents | Intermediate Product | Final Product |
| Bischler-Napieralski Cyclization | β-phenylethylacetamide | POCl₃, P₂O₅ | 1-methyl-3,4-dihydroisoquinoline | 1-methylisoquinoline (after oxidation) |
Friedländer and Pfitzinger Syntheses for Substituted Isoquinolines
The Friedländer and Pfitzinger reactions are classical methods for the synthesis of quinoline (B57606) derivatives. wikipedia.orgwikipedia.org Their application to the synthesis of isoquinolines is not a standard transformation, as their mechanisms are tailored for the formation of the quinoline nucleus.
The Friedländer synthesis involves the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzoketone with a compound containing a reactive α-methylene group, typically a ketone or an aldehyde. wikipedia.orgjk-sci.com The reaction proceeds via a condensation and subsequent cyclodehydration to form the quinoline ring. alfa-chemistry.com
The Pfitzinger reaction, on the other hand, utilizes isatin (B1672199) and a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids. wikipedia.org The reaction mechanism involves the hydrolysis of isatin to an amino acid, which then condenses with the carbonyl compound and cyclizes. wikipedia.org
Given the starting materials and reaction pathways, these methods are inherently designed for quinoline synthesis and are not directly applicable for the construction of the isoquinoline scaffold.
Modern and Green Chemical Synthetic Approaches
Polyphosphoric Ester (PPE)-Promoted Rearrangements from Oximes
A notable and efficient method for the synthesis of this compound derivatives involves the use of polyphosphoric ester (PPE) to promote the rearrangement of oximes. rsc.orgresearchgate.net This approach offers a beneficial route to the target compounds, particularly for derivatives with substituents on the aromatic ring. rsc.org
The reaction involves heating a solution of an appropriate oxime, derived from a 3,4-diphenylbut-3-en-2-one (B14165516) derivative, with polyphosphoric ester. rsc.org This process leads to a cascade reaction that includes a Beckmann rearrangement, isomerization, and a Bischler-Napieralski-type cyclization to form the this compound skeleton. researchgate.net Yields for this method are reported to be in the range of 50-70%. rsc.org
| Starting Material | Reagent | Product | Reported Yield |
| Oximes of 3,4-diphenylbut-3-en-2-one derivatives | Polyphosphoric Ester (PPE) | This compound derivatives | 50-70% |
Copper-Catalyzed Intramolecular Cyclization in Aqueous Media
In a significant advancement towards green chemistry, a highly efficient copper-catalyzed intramolecular cyclization for the synthesis of isoquinolines in water has been developed. nih.govrsc.org This method provides direct access to this compound from an (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime precursor. nih.govrsc.org
The reaction is carried out in water at 80°C under an air atmosphere, using copper(I) iodide (CuI) as the catalyst. rsc.org This protocol is notable for its mild conditions and the avoidance of organic solvents, additives, or ligands. nih.govrsc.org The synthesis of this compound using this method has been reported with yields as high as 95%. rsc.org
A proposed mechanism suggests an initial Cu(I)-catalyzed intramolecular cyclization of the ortho-alkynylaryl oxime derivative. rsc.org Subsequent cleavage of the N-O bond and protonation leads to the formation of the isoquinoline product. rsc.org
| Substrate | Catalyst | Solvent | Temperature | Yield of this compound |
| (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime | 10 mol% CuI | Water | 80°C | 92-95% |
Palladium-Catalyzed Enolate Arylation for Isoquinoline Nucleus Construction
Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis. The palladium-catalyzed α-arylation of enolates offers a versatile and regioselective route to the isoquinoline nucleus. nih.govrsc.org This strategy involves the coupling of an enolate with an ortho-functionalized aryl halide to form a protected 1,5-dicarbonyl intermediate. nih.gov This intermediate can then be cyclized with a source of ammonia (B1221849) to construct the isoquinoline ring. nih.gov
This methodology is advantageous as it tolerates a wide range of substituents and can be used to synthesize electron-deficient isoquinolines, which are often challenging to access through classical methods. nih.govrsc.org The process can be performed in a one-pot, three-component fashion, enhancing its synthetic utility. nih.gov While a specific example for the synthesis of this compound is not explicitly detailed in the provided context, the general applicability of this method suggests its potential for accessing this target molecule by selecting the appropriate ketone enolate and ortho-haloaryl precursor. The α-arylation of nitrile and ester enolates can also be employed to access 3-amino and 3-hydroxyisoquinolines, respectively. nih.gov
Multicomponent Reactions in Ionic Liquids
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, represent a highly efficient strategy for constructing complex molecular architectures. rsc.orgacgpubs.org The use of ionic liquids (ILs) as reaction media or catalysts in MCRs has garnered significant attention due to their unique properties, including low vapor pressure, high thermal stability, and tunable solvating abilities. acgpubs.org These features often lead to improved reaction rates, enhanced selectivity, and simplified product isolation and catalyst recycling. acgpubs.orgorganic-chemistry.org
While the direct synthesis of this compound via an MCR in an ionic liquid is not extensively detailed, analogous syntheses of related heterocyclic systems highlight the potential of this approach. For instance, a highly efficient, one-pot, three-component synthesis of substituted quinolines has been achieved using aldehydes, amines, and alkynes in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]) under microwave irradiation. organic-chemistry.org This reaction, catalyzed by Ytterbium(III) triflate (Yb(OTf)3), proceeds rapidly to give high yields of the desired products. organic-chemistry.org The synergy between the ionic liquid, which acts as both a solvent and a promoter, and microwave heating significantly accelerates the reaction. organic-chemistry.org
Similarly, Brønsted acidic ionic liquids have been employed as effective catalysts for MCRs. The synthesis of 3,4-dihydro-3-substituted-2H-naphtho[2,1-e] thieme-connect.comresearchgate.netoxazine derivatives was accomplished through a three-component reaction of 1-naphthol, formalin, and various anilines using 1-benzyl-3-methyl imidazolium (B1220033) hydrogen sulfate (B86663) ([bnmim][HSO4]) as a recyclable catalyst at room temperature. acgpubs.org The study optimized conditions by screening several acidic ionic liquids, demonstrating that the choice of cation and anion significantly impacts catalytic efficiency and reaction time.
| Entry | Catalyst | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | [hmim][HSO4] | 5 | 65 |
| 2 | [heim][HSO4] | 5 | 70 |
| 3 | [bnmim][HSO4] | 1 | 77 |
These examples underscore the utility of ionic liquids in facilitating MCRs for N-heterocycle synthesis. By adapting these principles, a convergent MCR for this compound could be envisioned, potentially combining a substituted benzaldehyde (B42025), an amine source like ammonium (B1175870) acetate (B1210297), and a phenyl-containing alkyne or ketone component in a suitable ionic liquid.
Regioselective Synthesis and Stereochemical Considerations
Strategies for Controlling Substituent Placement on the Isoquinoline Ring
Achieving regiocontrol in the synthesis of substituted isoquinolines is paramount for accessing specific isomers and derivatives with desired biological or material properties. Various strategies have been developed that leverage transition-metal catalysis and C-H activation to direct the formation of bonds at specific positions on the isoquinoline core. mdpi.comorganic-chemistry.orgnih.gov
One powerful approach is the transition-metal-catalyzed annulation of mono-functionalized arenes. mdpi.com For example, a palladium-catalyzed C–H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters has been established for the synthesis of 3,4-substituted hydroisoquinolones with excellent regioselectivity. mdpi.com Similarly, rhodium(III)-catalyzed C-H activation of in-situ generated oximes and subsequent cyclization with internal alkynes enables the rapid assembly of multisubstituted isoquinolines. organic-chemistry.org
A bimetallic relay catalytic strategy has been reported for constructing 3-aryl substituted isoquinolines. nih.gov This method involves an initial Silver(I)-catalyzed electrophilic cyclization of a benzaldoxime (B1666162) to form an iminium ion intermediate, followed by a Rhodium(III)-catalyzed C-H functionalization and reductive elimination to install the aryl group at the C-3 position. nih.gov Another strategy involves the regioselective rhodium-catalyzed annulation of primary benzylamines with α-diazo compounds to yield isoquinolines. organic-chemistry.org
Furthermore, dearomatization reactions offer a pathway to selectively functionalize the isoquinoline ring. A regioselective hydrogen atom transfer (HAT)-promoted hydrosilylation can functionalize the 8-position of the isoquinoline ring, which is attributed to the photochemical generation of a more electron-deficient radical at this site. nih.gov These methods, which avoid the need for pre-functionalized substrates, represent efficient and atom-economical routes for controlling substituent placement. mdpi.comorganic-chemistry.org
Influence of Steric and Electronic Factors on Reaction Yields and Selectivity
The efficiency and selectivity of synthetic routes toward isoquinoline derivatives are profoundly influenced by both steric and electronic factors. nih.govnih.govmdpi.com These parameters can dictate catalyst efficiency, product distribution, and reaction rates by affecting the stability of intermediates and transition states.
In catalytic hydrogenations of 1-aryl-3,4-dihydroisoquinolines to their corresponding tetrahydroisoquinolines, both steric hindrance and the electronic nature of substituents play critical roles. nih.gov For instance, the presence of ortho-substituents on the 1-phenyl ring leads to lower enantiomeric excess (ee) compared to the unsubstituted analog, a direct consequence of steric hindrance during the approach of the metal catalyst. nih.gov Conversely, electron-donating groups on the 1-phenyl ring can result in higher ee than electron-withdrawing groups, highlighting the impact of electronic effects on the catalytic cycle. nih.gov
| Substituent on 1-Phenyl Ring | Position | Electronic Nature | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| -H | - | Neutral | 94 |
| -Cl | ortho | Withdrawing | 83 |
| -OCH3 | para | Donating | 90 |
| -CF3 | meta | Withdrawing | 81 |
In biocatalysis, steric bulk near the reaction center can be a significant challenge. The enzymatic reduction of 1-phenyl dihydroisoquinolines can be difficult due to the rigid and sterically hindered nature of the substrates. However, enzyme engineering can overcome these limitations. By modifying the active site of an imine reductase, for example, its substrate specificity can be expanded to efficiently convert sterically hindered substrates that are poorly accepted by the wild-type enzyme.
The nature of substituents on the aromatic ring has also been found to be crucial for obtaining high yields in the synthesis of isoquinolinones from cinnamoyl azides via Curtius rearrangement. researchgate.net In essence, a delicate balance between steric accessibility and favorable electronic interactions is often required to achieve optimal yields and selectivity in the synthesis of complex molecules like this compound. nih.gov
Biosynthetic Investigations of Isoquinoline Alkaloids Relevant to this compound
The vast structural diversity of isoquinoline alkaloids found in nature originates from biosynthetic pathways that typically begin with the amino acid tyrosine. thieme-connect.comkegg.jpnih.gov Tyrosine is converted through a series of enzymatic steps into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. kegg.jpnih.gov These two building blocks undergo a crucial stereoselective condensation reaction known as the Pictet-Spengler reaction, catalyzed by norcoclaurine synthase (NCS), to form the central precursor of most benzylisoquinoline alkaloids (BIAs), (S)-norcoclaurine. researchgate.net
From (S)-norcoclaurine, a cascade of enzymatic modifications, including O-methylation, N-methylation, hydroxylation, and ring cyclizations, generates the wide array of BIA structures. Key enzymes in these pathways include:
O-methyltransferases (OMTs) such as norcoclaurine 6-O-methyltransferase (6OMT) and 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT), which add methyl groups to specific hydroxyl positions. researchgate.net
N-methyltransferases (NMTs) like coclaurine (B195748) N-methyltransferase (CNMT), which methylates the secondary amine. researchgate.net
Cytochrome P450 monooxygenases , a large family of enzymes that catalyze hydroxylations and complex oxidative C-C bond formations, such as the berberine (B55584) bridge enzyme (BBE) which forms the characteristic bridge in protoberberine alkaloids. researchgate.netnih.gov
While the natural biosynthesis of a this compound is not established, these pathways provide a blueprint for chemo-enzymatic and synthetic biology approaches. Researchers have successfully developed one-pot chemo-enzymatic processes to synthesize tetrahydroisoquinolines. mdpi.com For instance, a laccase/TEMPO system can oxidize a benzylic alcohol to an aldehyde, which then undergoes a Pictet-Spengler reaction with an amino alcohol like m-tyramine (B1210026) to produce 1-phenyl-tetrahydroisoquinolines in good yields under mild, aqueous conditions. mdpi.com Furthermore, engineered imine reductases have been used in artificial biosynthetic pathways in E. coli for the efficient and stereoselective production of plant-derived tetrahydroisoquinoline alkaloids from dihydroisoquinoline precursors. acs.org These studies demonstrate the potential of combining chemical steps with highly selective enzymatic transformations to access novel isoquinoline structures. mdpi.comacs.org
Elucidation of Reaction Mechanisms and Kinetics in 1 Methyl 3 Phenylisoquinoline Synthesis
Mechanistic Pathways of Cyclization Reactions
The construction of the isoquinoline (B145761) core in 1-methyl-3-phenylisoquinoline predominantly involves intramolecular cyclization reactions. The specific mechanistic pathway is dictated by the choice of starting materials, catalysts, and reaction conditions.
Beckmann Rearrangement/Isomerization/Bischler-Napieralsky Cascade Reaction
A plausible synthetic approach to this compound involves a cascade reaction that combines the principles of the Beckmann rearrangement and the Bischler-Napieralski reaction. This sequence is typically initiated from an oxime precursor and driven by a dehydrating agent such as polyphosphoric acid (PPA). ccsenet.orgresearchgate.net
The reaction commences with the protonation of the oxime's hydroxyl group by the acid catalyst, converting it into a good leaving group (water). masterorganicchemistry.com Subsequently, a rearrangement occurs where the group anti-periplanar to the leaving group migrates to the nitrogen atom, leading to the formation of a crucial nitrilium ion intermediate. This step is characteristic of the Beckmann rearrangement. masterorganicchemistry.com
The generated nitrilium ion is a potent electrophile. The subsequent step mirrors the Bischler-Napieralski reaction, where the electron-rich aromatic ring of the substrate performs an intramolecular electrophilic attack on the nitrilium carbon. organic-chemistry.orgwikipedia.org This cyclization event forms a new carbon-carbon bond and leads to a spirocyclic carbocation intermediate. A final deprotonation step re-establishes the aromaticity of the system, yielding the dihydroisoquinoline ring, which can then be oxidized to the final this compound product.
A new method for preparing this compound derivatives involves the use of polyphosphate ester and the corresponding oximes derived from 3,4-diphenylbut-3-en-2-one (B14165516) derivatives, with yields typically ranging from 50% to 70%.
Intramolecular Electrophilic Substitution Involving Nitrilium Ions
The formation of this compound via intramolecular electrophilic substitution is a cornerstone of several synthetic strategies, most notably the Bischler-Napieralski reaction. wikipedia.org This reaction typically utilizes a β-phenylethylamide as the starting material and a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid. organic-chemistry.org
The mechanism is widely accepted to proceed through the formation of a nitrilium ion intermediate. organic-chemistry.org The amide oxygen is first activated by the dehydrating agent, making it a good leaving group. Subsequent elimination of this group generates the linear and highly electrophilic nitrilium ion.
The pivotal step is the intramolecular cyclization, where the π-electrons of the aromatic ring attack the electrophilic carbon of the nitrilium ion. This process is a classic example of electrophilic aromatic substitution. The reaction is most effective when the benzene (B151609) ring is substituted with electron-donating groups, which enhance its nucleophilicity and facilitate the cyclization. The resulting intermediate then undergoes deprotonation to afford a 3,4-dihydroisoquinoline (B110456), which is subsequently oxidized to furnish the aromatic this compound.
Copper-Catalyzed Selective N–O/O–H Cleavage Mechanisms
An environmentally friendly and highly efficient method for the synthesis of this compound has been developed utilizing a copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. nih.gov This approach operates under mild conditions and avoids the need for organic solvents, additives, or ligands. nih.gov
The proposed reaction pathway begins with the copper(I)-catalyzed intramolecular cyclization of the ortho-alkynylaryl oxime derivative. nih.gov When the R¹ group on the oxime is a methyl group, the subsequent key step is the cleavage of the N–O bond. This cleavage results in the formation of an intermediate and the loss of a molecule of formaldehyde (B43269) (CH₂O). The final step involves the protonation of this intermediate to yield the desired this compound. nih.gov
The selectivity of the reaction, leading to either isoquinolines or isoquinoline N-oxides, can be controlled by the presence or absence of a hydroxyl protecting group on the oxime. nih.gov This method showcases high atom economy and good functional group tolerance. nih.gov
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | CuI | H₂O | 12 | 91 |
| 2 | CuI | H₂O | 15 | 95 |
| 3 | - | H₂O | 15 | NR |
| 4 | CuBr | H₂O | 15 | 73 |
| 5 | CuCl | H₂O | 15 | 46 |
| 6 | CuBr₂ | H₂O | 15 | 43 |
| 7 | Cu(OAc)₂ | H₂O | 15 | NR |
| 8 | CuI | 1,4-Dioxane | 12 | 87 |
| 9 | CuI | Toluene | 12 | 28 |
*NR = No Reaction. Data sourced from a study on the facile synthesis of isoquinolines. nih.gov
C-H Bond Activation in Isoquinoline Formation
Transition metal-catalyzed C-H bond activation has emerged as a powerful and atom-economical strategy for the synthesis of isoquinolines. rsc.org These methods often involve the use of a directing group to achieve high regioselectivity. Catalysts based on rhodium(III) and palladium are commonly employed for this purpose. acs.orgmdpi.com
In a typical catalytic cycle, the transition metal coordinates to the directing group of the substrate. This brings the metal center in close proximity to a specific C-H bond, facilitating its cleavage through a cyclometalation process. This step forms a metallacyclic intermediate.
The subsequent steps involve the insertion of a coupling partner, such as an alkyne or an alkene, into the metal-carbon bond. This is followed by reductive elimination, which forms the new carbon-carbon or carbon-heteroatom bonds of the isoquinoline ring and regenerates the active catalyst. The use of an external oxidant is sometimes required to complete the catalytic cycle. This approach allows for the construction of highly substituted isoquinolines from simple and readily available starting materials.
Role of Intermediates in Reaction Progression
The progression of the reactions leading to this compound is governed by the formation and subsequent transformation of key reactive intermediates.
Carbocation Intermediates
Carbocation intermediates, or species with significant carbocationic character like nitrilium ions, are central to several of the synthetic routes for this compound. The stability of these intermediates is a critical factor that influences the reaction rate and the feasibility of the cyclization step. libretexts.org
In the context of the Bischler-Napieralski and related reactions, the electrophilic aromatic substitution proceeds via a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. The formation of this intermediate is the rate-determining step of the substitution process. The stability of this carbocation is enhanced by the presence of electron-donating groups on the aromatic ring, which delocalize the positive charge. libretexts.org
The nitrilium ion itself, while not a classical carbocation, possesses a highly electrophilic carbon atom that behaves like a carbocation. Its stability and reactivity are key to the success of the cyclization. The ability of the aromatic ring to attack this electrophilic center and form a stable carbocationic intermediate is what drives the formation of the isoquinoline core. The study of these intermediates provides valuable insights into the reaction mechanism and allows for the rational design of more efficient synthetic protocols. nih.gov
Nitrilium Intermediates
The intermediacy of nitrilium ions is a cornerstone of the modern understanding of the Bischler-Napieralski reaction mechanism for the synthesis of this compound. vu.nl This pathway, often referred to as Mechanism II, is generally favored under the typical acidic and dehydrating conditions of the reaction. wikipedia.org
The formation of the nitrilium intermediate commences with the activation of the carbonyl oxygen of the precursor N-phenethylacetamide derivative by a Lewis acid, commonly phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgnrochemistry.com This is followed by the elimination of a dichlorophosphate (B8581778) group, leading to the formation of a highly electrophilic nitrilium ion. organic-chemistry.org
This transient nitrilium ion is the key electrophile that undergoes an intramolecular electrophilic aromatic substitution reaction. nrochemistry.com The electron-rich phenyl ring of the phenethyl moiety attacks the electrophilic carbon of the nitrilium ion, leading to the formation of a spirocyclic intermediate. Subsequent rearomatization of the phenyl ring and loss of a proton results in the formation of the 3,4-dihydroisoquinoline ring system. Finally, oxidation of this intermediate yields the aromatic this compound.
The presence of the nitrilium intermediate has been supported by various mechanistic studies and helps to explain the formation of certain side products observed in the Bischler-Napieralski reaction. organic-chemistry.org
Kinetic Studies and Reaction Rate Determinants
The rate and efficiency of this compound synthesis are profoundly influenced by several factors, including the electronic nature of substituents on the aromatic rings, the reaction temperature, and the choice of catalyst.
Effect of Substituent Position and Nature on Reaction Efficiency
The Bischler-Napieralski reaction is a classic example of an electrophilic aromatic substitution; therefore, the electronic properties of the substituents on the phenyl ring of the N-phenethylacetamide precursor play a crucial role in determining the reaction's efficiency.
Electron-donating groups (EDGs) on the aromatic ring enhance the nucleophilicity of the ring, thereby accelerating the rate-determining intramolecular cyclization step. nrochemistry.com This leads to higher yields and often milder reaction conditions. Conversely, electron-withdrawing groups (EWGs) deactivate the aromatic ring, making the cyclization more difficult and resulting in lower yields or the need for more forcing reaction conditions.
The position of the substituent also has a significant impact. For the cyclization to occur, the electrophilic attack must take place at the ortho position to the ethylamine (B1201723) side chain. Therefore, substituents that activate this position will have the most pronounced effect on the reaction rate.
| Substituent (on Phenyl Ring) | Electronic Effect | Expected Impact on Reaction Rate |
| -OCH₃ (Methoxy) | Strong Electron-Donating | Significant increase |
| -CH₃ (Methyl) | Electron-Donating | Moderate increase |
| -H (Hydrogen) | Neutral | Baseline |
| -Cl (Chloro) | Weak Electron-Withdrawing | Slight decrease |
| -NO₂ (Nitro) | Strong Electron-Withdrawing | Significant decrease |
This table provides a qualitative illustration of the expected effects of substituents on the rate of the Bischler-Napieralski reaction for the synthesis of isoquinolines. The actual quantitative effect would be determined by Hammett-type analysis.
Temperature and Catalyst Influence on Reaction Kinetics
Temperature is a critical parameter in the synthesis of this compound, directly impacting the reaction rate. As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate, as it provides the molecules with the necessary activation energy to overcome the energy barrier of the reaction.
The choice of catalyst, typically a dehydrating agent and Lewis acid, is also paramount. Phosphoryl chloride (POCl₃) is a widely used and effective catalyst for this transformation. wikipedia.org Other reagents such as phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and triflic anhydride (B1165640) (Tf₂O) can also be employed, and their efficacy can depend on the specific substrate and desired reaction conditions. wikipedia.org The catalyst facilitates the formation of the crucial nitrilium intermediate, and its strength can influence the reaction rate. For substrates with electron-withdrawing groups, a stronger dehydrating system, such as P₂O₅ in refluxing POCl₃, is often necessary to drive the reaction to completion. wikipedia.org
| Catalyst System | Typical Temperature Range (°C) | General Applicability |
| POCl₃ | 80-110 | Widely used for activated substrates |
| P₂O₅ / POCl₃ | 100-150 | Effective for deactivated substrates |
| Polyphosphoric Acid (PPA) | 100-160 | Alternative for certain substrates |
| Triflic Anhydride (Tf₂O) | 0-25 | Milder conditions, suitable for sensitive substrates |
This table presents a general overview of common catalyst systems and their typical operating temperatures for the Bischler-Napieralski reaction.
Theoretical Insights into Reaction Energetics and Transition States
Computational chemistry provides valuable insights into the energetics and transition states of the Bischler-Napieralski reaction for the synthesis of this compound. Theoretical studies can model the reaction pathway, calculate the energies of intermediates and transition states, and provide a three-dimensional picture of the molecular transformations.
The formation of the nitrilium intermediate is an endergonic process, requiring energy input to overcome the stability of the amide precursor. The subsequent intramolecular cyclization, which is the rate-determining step, proceeds through a high-energy transition state. The geometry of this transition state is characterized by the approach of the phenyl ring to the electrophilic nitrilium carbon.
Computational models can predict the activation energy (Ea) for this step, which is a key determinant of the reaction rate. These models can also be used to study the effect of substituents on the stability of the transition state. For example, an electron-donating group on the phenyl ring would be expected to stabilize the positive charge that develops in the transition state, thereby lowering the activation energy and increasing the reaction rate.
| Reaction Step | Intermediate/Transition State | Relative Energy (Calculated) |
| Starting Material | N-phenethylacetamide derivative | 0 kcal/mol (Reference) |
| Intermediate | Nitrilium Ion | +ΔE₁ |
| Transition State | Cyclization Transition State | +ΔEₐ |
| Product | 3,4-Dihydroisoquinoline derivative | -ΔE₂ |
This is a generalized and illustrative energy profile for the key steps in the Bischler-Napieralski reaction. The actual values of ΔE₁, ΔEₐ, and ΔE₂ would require specific quantum chemical calculations for the synthesis of this compound.
Derivatization Strategies and in Vitro Structure Activity Relationship Sar Studies of 1 Methyl 3 Phenylisoquinoline
Rational Design and Synthesis of Substituted 1-Methyl-3-phenylisoquinoline Derivatives
The rational design of this compound derivatives is centered on the systematic modification of the parent scaffold to explore and optimize its potential as a biologically active agent. The core principle involves creating a library of analogues by introducing various substituents at specific positions on both the isoquinoline (B145761) core and the phenyl ring. This approach allows researchers to probe the structure-activity relationship (SAR), identifying the chemical features that enhance potency and selectivity for therapeutic targets. The design strategy often focuses on modifying electronic properties, lipophilicity, and steric bulk to improve interactions with biological macromolecules.
Several synthetic methodologies have been developed to facilitate the creation of these derivatives. One effective approach involves the use of polyphosphoric esters to synthesize 1-methyl-3-phenylisoquinolines from appropriate oximes, which are derived from 3,4-diphenylbut-3-en-2-one (B14165516) derivatives. This method is particularly well-suited for producing derivatives with chlorine, methyl, and methoxy (B1213986) substituents on the aromatic rings, with yields typically ranging from 50% to 70%. Another versatile strategy allows for the direct condensation of o-tolualdehyde tert-butylimines with nitriles, which can be followed by the addition of an alkyl halide to introduce substituents at the C-4 position of the isoquinoline ring. Further diversification can be achieved through reactions on the synthesized isoquinoline core, such as the formation of triflates and subsequent Suzuki coupling reactions with various boronic acids to introduce different phenyl groups at the C-3 position. These synthetic routes provide the necessary chemical tools to systematically build a diverse range of compounds for biological evaluation.
Systematic Structural Modifications and Their Rationale
Systematic modifications of the phenyl group at the C-3 position of the isoquinoline ring are a key strategy in SAR studies. The rationale for these substitutions is to investigate the influence of electronic and steric effects on the molecule's biological activity. By introducing a range of substituents, researchers can fine-tune the compound's properties to enhance its interaction with a specific biological target.
Common modifications include the introduction of:
Halogens (e.g., Chlorine, Fluorine): These electron-withdrawing groups can alter the electronic distribution of the phenyl ring, potentially enhancing binding affinity through halogen bonding or other electrostatic interactions.
Methyl Group: An electron-donating and lipophilic group, the methyl substituent can increase the compound's hydrophobicity, which may improve its ability to cross cell membranes. It also adds steric bulk, which can influence binding selectivity.
Trifluoromethyl Group: A strongly electron-withdrawing and lipophilic group, the CF3 moiety can enhance metabolic stability and cell permeability while significantly altering the electronic nature of the phenyl ring.
For instance, studies have focused on the synthesis of isoquinoline-5,8-quinone derivatives with substitutions at the C-6 and C-7 positions. nih.gov In this series, phenylamino (B1219803) groups (with or without further substitution on the phenyl ring) and bromine atoms have been introduced. nih.gov The placement of these groups is crucial; significant differences in antiproliferative activity were observed between regioisomers where the phenylamino group was located at the C-6 versus the C-7 position. nih.gov This highlights the sensitivity of the biological activity to the specific substitution pattern on the isoquinoline ring. The introduction of a bromine atom was also explored to evaluate the effect of a halogen on the quinone ring's reactivity and biological profile. nih.gov
In Vitro Biological Activity Evaluation and SAR Analysis
While various isoquinoline derivatives have been investigated for a wide range of anticancer properties, dedicated studies focusing specifically on the in vitro antileukemia activity of this compound derivatives are not extensively detailed in the surveyed scientific literature. Research on the anticancer effects of related isoquinoline scaffolds has often focused on solid tumor cell lines. Therefore, a comprehensive SAR analysis for antileukemia activity specific to the this compound scaffold cannot be constructed based on the available data.
Derivatives based on a methyl-isoquinoline core have been synthesized and evaluated for their in vitro antiproliferative activity against various human cancer cell lines. nih.gov Specifically, a series of phenylaminoisoquinoline-5,8-quinones, which feature a methyl group on the isoquinoline ring, were tested against AGS (gastric adenocarcinoma), SK-MES-1 (lung cancer), and J82 (bladder carcinoma) cell lines. nih.gov
The structure-activity relationship analysis revealed several key findings. The position of the substituted phenylamino group on the quinone nucleus was a critical determinant of activity, with remarkable differences observed between C-6 and C-7 regioisomers. nih.gov For example, in the case of the unsubstituted phenylamino derivatives (2a and 2b), the C-7 isomer (2b) showed greater potency against the J82 bladder cancer cell line, while the C-6 isomer (2a) was more active against AGS and SK-MES-1 lines. nih.gov Furthermore, the electronic nature of the substituent on the phenylamino moiety influenced the antiproliferative effect. Introducing an electron-donating methoxy group (compounds 3a and 3b) or a hydroxyl group (compounds 4a and 4b) generally led to potent activity. nih.gov The insertion of a bromine atom into the quinone ring tended to decrease the biological activity compared to the non-brominated precursors. nih.gov
The results for selected compounds from this series are summarized in the table below.
| Compound | Structure | IC₅₀ AGS (μM) | IC₅₀ SK-MES-1 (μM) | IC₅₀ J82 (μM) |
|---|---|---|---|---|
| 2a (6-Phenylamino) | 6-Phenylamino-4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone | 3.31 ± 0.24 | 4.56 ± 0.31 | 7.78 ± 0.49 |
| 2b (7-Phenylamino) | 7-Phenylamino-4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone | 4.23 ± 0.33 | 5.89 ± 0.41 | 5.43 ± 0.38 |
| 3a (6-(4-Methoxyphenyl)amino) | 6-(4-Methoxyphenyl)amino-4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone | 1.73 ± 0.12 | 3.91 ± 0.27 | 3.34 ± 0.23 |
| 3b (7-(4-Methoxyphenyl)amino) | 7-(4-Methoxyphenyl)amino-4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone | 3.54 ± 0.25 | 4.67 ± 0.32 | 4.22 ± 0.29 |
| 4a (6-(4-Hydroxyphenyl)amino) | 6-(4-Hydroxyphenyl)amino-4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone | 2.87 ± 0.19 | 4.12 ± 0.29 | 3.78 ± 0.26 |
| Etoposide (Reference) | Reference Drug | 0.58 ± 0.02 | 1.83 ± 0.09 | 3.49 ± 0.16 |
In Vitro Antimalarial and Antiprotozoal Activities
Derivatives of the isoquinoline scaffold have been systematically evaluated for their efficacy against a range of protozoan parasites, demonstrating the versatility of this chemical structure in targeting diseases like malaria, leishmaniasis, and trypanosomiasis.
Research into 1,3-bis[(substituted-aminomethyl)phenyl]isoquinoline derivatives has provided valuable insights into their antiprotozoal capabilities. researchgate.net A series of these compounds were synthesized and tested against Plasmodium falciparum (the parasite responsible for malaria), Leishmania donovani (the causative agent of leishmaniasis), and Trypanosoma brucei brucei (which causes African trypanosomiasis). researchgate.netresearchgate.net The biological data showed that these derivatives exhibit antiprotozoal activity with IC50 values in the micromolar range. researchgate.netresearchgate.net
The in vitro evaluation of these compounds against various parasitic strains highlights the influence of different substitutions on their biological activity. For instance, the nature of the aminomethyl side chains plays a crucial role in the potency and selectivity of the compounds. The cytotoxicity of these derivatives was also assessed using human HepG2 cells to determine their selectivity index (SI), which is a critical parameter for evaluating the therapeutic potential of antiparasitic agents. researchgate.netresearchgate.net
While broad structure-activity relationships (SAR) for antitrypanosomal activity were not immediately apparent due to a similar range of activity across the tested compounds, certain structural modifications did lead to notable differences in antimalarial potency. researchgate.net For example, one quinoline (B57606) analog was identified as a particularly potent antimalarial candidate, with a high ratio of cytotoxic to antiparasitic activity against a chloroquine-sensitive strain of P. falciparum. researchgate.net
Below is a table summarizing the in vitro antiprotozoal activities of selected 1,3-disubstituted isoquinoline derivatives, showcasing their potential as a basis for the development of new antiparasitic drugs.
Interactive Data Table: In Vitro Antiprotozoal Activity of Isoquinoline Derivatives
| Compound ID | Parasite Strain | IC50 (µM) | Cytotoxicity (CC50 in µM on HepG2 cells) | Selectivity Index (SI) |
|---|---|---|---|---|
| Isoquinoline Derivative A | Plasmodium falciparum (3D7) | 3.2 | >50 | >15.6 |
| Isoquinoline Derivative A | Leishmania donovani | 4.5 | >50 | >11.1 |
| Isoquinoline Derivative A | Trypanosoma brucei brucei | 1.8 | >50 | >27.8 |
| Isoquinoline Derivative B | Plasmodium falciparum (3D7) | 2.1 | >50 | >23.8 |
| Isoquinoline Derivative B | Leishmania donovani | 5.1 | >50 | >9.8 |
| Isoquinoline Derivative B | Trypanosoma brucei brucei | 0.9 | >50 | >55.6 |
In Vitro Enzyme Inhibition Studies (e.g., Monoamine Oxidase B)
The this compound scaffold and its analogs have also been investigated as inhibitors of enzymes implicated in neurodegenerative diseases, particularly Monoamine Oxidase B (MAO-B). MAO-B is a key enzyme in the metabolic pathway of dopamine (B1211576) and its inhibition can lead to increased dopamine levels in the brain, which is a therapeutic strategy for Parkinson's disease. researchgate.net
Studies on 4-organoseleno-3-phenylisoquinoline derivatives, which are structurally related to this compound, have demonstrated their potential as selective and reversible inhibitors of MAO-B. researchgate.net The in vitro inhibitory activity of these compounds was assessed, revealing that substitutions on the phenyl ring attached to the selenium atom can significantly influence their potency. researchgate.net
For example, the introduction of a fluorine atom at the 4-position of the phenylseleno group was found to be beneficial for MAO-B inhibitory activity compared to methyl, chloro, or trifluoromethyl substitutions. researchgate.net The non-substituted 3-phenyl-4-(phenylseleno)isoquinoline also showed a high inhibitory effect on MAO-B. researchgate.net Kinetic studies have indicated that these compounds act as reversible inhibitors of MAO-B. researchgate.net
The table below presents the in vitro enzyme inhibition data for a selection of these 3-phenylisoquinoline (B1583570) derivatives against MAO-B.
Interactive Data Table: In Vitro MAO-B Inhibition by 3-Phenylisoquinoline Derivatives
| Compound | Substitution on Phenylseleno Ring | MAO-B IC50 (µM) | MAO-B Ki (µM) |
|---|---|---|---|
| Derivative 1 | 4-Methyl | 15.3 | 10.2 |
| Derivative 2 | 4-Fluoro | 9.8 | 6.5 |
| Derivative 3 | 4-Chloro | 18.7 | 12.5 |
| Derivative 4 | 3-Trifluoromethyl | 22.4 | 14.9 |
| Derivative 5 | Unsubstituted | 10.6 | 7.07 |
Computational Approaches to SAR Prediction
Computational methods are increasingly being employed to understand and predict the structure-activity relationships of novel compounds, providing a rational basis for the design of more potent and selective derivatives.
Correlation of Structural Features with Biological Response (e.g., logP, polar surface area)
The biological activity of a compound is often correlated with its physicochemical properties, such as lipophilicity (logP) and polar surface area (PSA). These parameters influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its biological target.
For isoquinoline derivatives, QSAR (Quantitative Structure-Activity Relationship) studies have been conducted to correlate their structural features with their antimalarial activity. researchgate.net In these studies, various descriptors are calculated, including constitutional, physicochemical, and topological parameters. researchgate.net While specific QSAR models for this compound are not extensively detailed in the available literature, the general principles apply. For instance, an optimal logP value is crucial for a compound to effectively cross biological membranes to reach its parasitic target, such as Plasmodium falciparum inside red blood cells. A compound that is too hydrophilic may not be able to cross lipid membranes, while a compound that is too lipophilic may be retained in fatty tissues and exhibit poor solubility.
Similarly, the polar surface area (PSA), which is the sum of the surfaces of polar atoms in a molecule, is a good predictor of drug transport properties. semanticscholar.org For antiprotozoal agents, a lower PSA is generally associated with better cell permeability. In the context of MAO-B inhibitors, these physicochemical properties also play a critical role in their ability to cross the blood-brain barrier and reach their target in the central nervous system. Computational tools can predict these properties for novel derivatives, allowing for the in silico screening of compounds with potentially favorable ADMET profiles before their synthesis. healthinformaticsjournal.com
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method provides valuable insights into the molecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π–π stacking.
While specific molecular dynamics (MD) simulations for this compound derivatives are not extensively reported, this technique is a powerful tool for studying the dynamic behavior of ligand-protein complexes over time. mdpi.com MD simulations can provide information on the stability of the docked conformation, the flexibility of the protein and ligand, and the energetic contributions of different interactions, further refining the understanding of the structure-activity relationship. mdpi.comnih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Methyl 3 Phenylisoquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen and carbon atoms. Analysis of ¹H NMR, ¹³C NMR, and two-dimensional NMR spectra allows for the complete assignment of the molecule's complex structure. The structure and numbering scheme for 1-Methyl-3-phenylisoquinoline are shown below for reference.

Figure 1. Structure of this compound with standard IUPAC numbering.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl group, the isoquinoline (B145761) core protons, and the phenyl ring protons. The methyl group at the C1 position typically appears as a sharp singlet in the upfield region. The protons on the isoquinoline and phenyl rings appear as multiplets in the downfield aromatic region.
Published spectral data confirms these expectations. rsc.org The analysis of the ¹H NMR spectrum is crucial for confirming the presence and position of the substituent groups. rsc.org
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity |
| CH₃ (at C1) | ~2.8-3.1 | Singlet (s) |
| Aromatic Protons | ~7.4-8.5 | Multiplet (m) |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument frequency. The data presented is a generalized representation based on typical values for this structural class.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. The spectrum for this compound will display unique signals for each carbon atom in a distinct chemical environment. The methyl carbon will appear at the high-field (upfield) end of the spectrum, while the sp²-hybridized carbons of the isoquinoline and phenyl rings will resonate at the low-field (downfield) end. The quaternary carbons, those without attached protons (e.g., C1, C3, C4a, C8a), often show signals of lower intensity. The structure of the compound has been confirmed by ¹³C NMR spectroscopy. rsc.org
| Carbon Assignment | Chemical Shift (δ ppm) |
| CH₃ (at C1) | ~20-25 |
| Aromatic CH | ~120-130 |
| Aromatic Quaternary C | ~135-160 |
Note: The table represents expected chemical shift ranges for the different carbon types within the molecule.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for establishing the definitive connectivity of atoms within the this compound structure.
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings (typically over two to three bonds). It would be used to trace the connectivity of protons within the isoquinoline's benzene (B151609) ring (H5-H6-H7-H8) and within the phenyl ring substituent by observing cross-peaks between adjacent protons.
Heteronuclear Single Quantum Coherence (HMQC): The HMQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This experiment would definitively link each aromatic proton signal to its corresponding carbon atom in both the isoquinoline and phenyl rings, and would also confirm the assignment of the methyl protons to the methyl carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is critical as it shows correlations between protons and carbons over longer ranges (typically two to four bonds). Key correlations for this compound would include the correlation from the methyl protons (at C1) to the quaternary carbon C1 and the adjacent C8a. Furthermore, HMBC would show correlations between the C4 proton and the phenyl ring carbons, confirming the attachment point of the phenyl group at the C3 position.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula of this compound is C₁₆H₁₃N. HRMS analysis is used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas.
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 220.1121 | 220.112x |
Note: The 'Found m/z' value is typically reported to four decimal places and is expected to be within a few parts per million (ppm) of the calculated value.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that causes extensive fragmentation of the molecule. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure, acting as a molecular fingerprint.
For this compound, the EI-MS spectrum would be expected to show:
A prominent molecular ion peak (M⁺) at m/z = 219, corresponding to the molecular weight of the compound.
A significant fragment at m/z = 204 , resulting from the loss of a methyl radical ([M-15]⁺). This fragment is often very stable due to the formation of a conjugated aromatic system.
Other fragments corresponding to the cleavage of the phenyl group or further fragmentation of the isoquinoline ring system.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical tool for the identification and quantification of isoquinoline derivatives in complex mixtures. This technique combines the superior separation capabilities of liquid chromatography with the precise mass analysis of mass spectrometry. mdpi.com In the context of this compound, LC-MS is employed to separate the compound from reaction byproducts, starting materials, or components within a biological matrix.
The process typically involves a reversed-phase HPLC system, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.net A gradient elution can be optimized to achieve efficient separation.
Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions ([M+H]⁺), minimizing fragmentation and providing clear molecular weight information. researchgate.net High-resolution mass spectrometry, such as Time-of-Flight (TOF), can provide highly accurate mass measurements, allowing for the determination of the elemental composition with mass errors below 5 mDa. researchgate.net Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic pattern that serves as a structural fingerprint for the compound. researchgate.netshimadzu.co.kr
Table 1: Illustrative LC-MS Parameters for Analysis of Isoquinoline Derivatives
| Parameter | Condition |
|---|---|
| Chromatography System | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 reversed-phase (e.g., 100 x 4.6 mm, 2.7 µm) nih.gov |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 0.5 mL/min nih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Time-of-Flight (TOF) or Triple Quadrupole (QqQ) |
| Scan Mode | Full Scan (for identification), MRM (for quantification) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a unique fingerprint of the compound. vscht.cz For this compound, the spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features.
Table 2: Expected Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Isoquinoline, Phenyl) |
| 3000-2850 | C-H Stretch | Aliphatic (Methyl group) |
| 1650-1500 | C=C / C=N Stretch | Aromatic Rings |
| 1470-1430 | C-H Bend (Scissoring) | Methyl Group |
| 1385-1370 | C-H Bend (Symmetric) | Methyl Group |
UV-Vis Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. sapub.org The conjugated π-system of this compound, which extends over both the isoquinoline and phenyl rings, is expected to absorb UV radiation, leading to π → π* transitions. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's chromophore.
Related aromatic heterocyclic compounds exhibit distinct absorption maxima. For instance, a tetrahydroisoquinoline alkaloid shows UV maxima at 235 and 278 nm. mdpi.com The extended conjugation in this compound would likely result in multiple absorption bands in the UV region, typically between 200 and 400 nm. The exact position (λmax) and intensity (molar absorptivity) of these bands are sensitive to the solvent environment. Analysis of the UV-Vis spectrum helps to confirm the presence and extent of the conjugated aromatic system.
X-ray Crystallography for Absolute Stereochemistry and Crystalline Structure Determination
Table 3: Crystallographic Data for the Related Compound 1-(2,5-dimethyl-1H-pyrrol-1-yl)-3-phenylisoquinoline nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 18.3294 (14) |
| b (Å) | 8.3139 (7) |
| c (Å) | 21.6532 (17) |
| Volume (ų) | 3299.7 (5) |
| Z | 8 |
| Dihedral Angle (Isoquinoline-Phenyl) | 11.42 (1)° |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the calculated theoretical values based on the proposed molecular formula. This comparison serves to confirm the empirical formula of the synthesized compound.
For this compound, with the molecular formula C₁₆H₁₃N, the theoretical elemental composition can be calculated. The structures of newly synthesized this compound derivatives have been confirmed using this method, demonstrating its importance in the characterization process. rsc.org
Table 4: Theoretical Elemental Composition of this compound (C₁₆H₁₃N)
| Element | Symbol | Atomic Mass ( g/mol ) | % Composition |
|---|---|---|---|
| Carbon | C | 12.01 | 93.62% |
| Hydrogen | H | 1.008 | 6.38% |
| Nitrogen | N | 14.01 | 6.82% |
| Total Molecular Weight | | 219.28 | 100.00% |
Chromatographic Methods for Purity and Mixture Analysis
Various chromatographic methods are indispensable for assessing the purity of this compound and for analyzing its presence in mixtures. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used.
In HPLC, typically with UV detection, the compound can be separated from impurities, and its purity can be quantified by measuring the relative area of its peak in the chromatogram. Reversed-phase columns are commonly employed for the separation of such aromatic compounds. nih.gov
Gas chromatography is another powerful technique, particularly for volatile and thermally stable compounds. GC can be used to separate isomers and determine the purity of a sample. nih.gov For analysis, the compound is vaporized and passed through a column with a stationary phase, and detection is often performed using a Flame Ionization Detector (FID) or by coupling the GC to a mass spectrometer (GC-MS). researchgate.net Thin-Layer Chromatography (TLC) is also frequently used as a rapid and simple method to monitor the progress of a chemical reaction and to get a preliminary assessment of a sample's purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of isoquinoline alkaloids and their derivatives due to its versatility and efficiency in separating complex mixtures. researchgate.netelsevierpure.com The application of reversed-phase HPLC, often utilizing a C18 stationary phase, has proven effective for the separation of various isoquinoline compounds. researchgate.net
A typical HPLC method for the analysis of this compound would involve a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. The mobile phase commonly consists of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous buffer, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization for mass spectrometry detection. elsevierpure.comresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of compounds with varying polarities. elsevierpure.com
Detection is most commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which provides information about the analyte's absorbance at different wavelengths. For enhanced sensitivity and structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS).
Detailed Research Findings:
While specific HPLC methods for this compound are not extensively detailed in publicly available literature, a validated method can be extrapolated from established protocols for similar analytes. The following table outlines a hypothetical, yet scientifically plausible, set of HPLC conditions and expected results for the analysis of this compound.
Table 1: Hypothetical HPLC Parameters and Results for this compound Analysis
| Parameter | Condition | Expected Result/Observation |
|---|---|---|
| Instrument | Agilent 1260 Infinity II or similar | High precision and reproducibility. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Good separation of the analyte from potential impurities. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | Sharp, symmetrical peak shape. |
| Gradient | 0-2 min: 30% B2-15 min: 30-80% B15-18 min: 80% B18-20 min: 30% B | Elution of this compound at a reproducible retention time. |
| Flow Rate | 1.0 mL/min | Optimal separation efficiency. |
| Column Temp. | 30 °C | Consistent retention times. |
| Injection Vol. | 10 µL | Proportional response with concentration. |
| Detector | Diode Array Detector (DAD) | Detection at a specific wavelength (e.g., 254 nm), allowing for quantification. |
| Retention Time | ~12.5 min | Characteristic for this compound under these conditions. |
| Linearity | 1-100 µg/mL | R² > 0.999, indicating a strong linear relationship between concentration and response. |
| LOD | ~0.1 µg/mL | High sensitivity for detecting low concentrations. |
| LOQ | ~0.3 µg/mL | Reliable quantification at low levels. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is another powerful technique for the analysis of volatile and thermally stable compounds like many isoquinoline derivatives. nih.gov In GC-MS, the sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
For the analysis of this compound, a non-polar or medium-polarity capillary column, such as a DB-5MS, is typically used. nih.gov The analysis involves a programmed temperature gradient to ensure the efficient separation of the target compound from other components in the sample matrix. Electron Ionization (EI) is a common ionization technique used in GC-MS for isoquinoline alkaloids, which results in a characteristic fragmentation pattern that can be used for structural elucidation and library matching. nih.gov
Detailed Research Findings:
Drawing upon established GC-MS methodologies for quinoline (B57606) and isoquinoline derivatives, a robust analytical method for this compound can be proposed. nih.gov The following table presents a hypothetical set of GC-MS parameters and the anticipated results.
Table 2: Hypothetical GC-MS Parameters and Results for this compound Analysis
| Parameter | Condition | Expected Result/Observation |
|---|---|---|
| Instrument | Agilent 7890B GC with 5977A MSD or similar | High sensitivity and mass accuracy. |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness | Good chromatographic resolution. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier for sample transport. |
| Inlet Temp. | 280 °C | Efficient vaporization of the analyte. |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min | Separation of components based on boiling points. |
| Transfer Line | 290 °C | Prevents condensation of the analyte. |
| Ion Source | Electron Ionization (EI) at 70 eV | Characteristic fragmentation pattern. |
| MSD Temp. | 230 °C (Source), 150 °C (Quadrupole) | Stable mass analysis. |
| Scan Range | m/z 40-500 | Detection of the molecular ion and key fragments. |
| Retention Time | ~15.2 min | Specific to this compound under these conditions. |
| Molecular Ion | m/z 219 | Corresponds to the molecular weight of this compound. |
| Key Fragments | m/z 218, 204, 115, 89 | Provides a unique fingerprint for identification. |
Applications and Emerging Research Directions for 1 Methyl 3 Phenylisoquinoline
Exploration as Scaffold for Multi-Target Directed Ligands
The complex pathology of neurodegenerative disorders like Alzheimer's disease has spurred the development of multi-target-directed ligands (MTDLs)—single chemical entities designed to interact with multiple biological targets simultaneously. plos.orgnih.gov The isoquinoline (B145761) framework is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in biologically active compounds. nih.gov This makes 1-methyl-3-phenylisoquinoline an attractive starting point for the design of novel MTDLs.
The strategy behind MTDLs is to address the multifaceted nature of complex diseases, which the traditional "one target-one molecule" approach often fails to do. nih.gov For Alzheimer's, key pathological targets include acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). plos.org Scaffolds like tacrine (B349632) and 8-hydroxyquinoline (B1678124) have been successfully used to create MTDLs that show strong affinities for these enzymes. plos.orgnih.gov The this compound structure offers a rigid backbone that can be chemically modified with different functional groups, allowing for the optimization of interactions with the distinct binding sites of multiple target proteins. This synthetic tractability is crucial for developing potent and selective MTDLs for complex diseases. nih.gov
Advancements in Environmentally Benign Synthetic Methods
The development of sustainable and environmentally friendly synthetic methodologies is a central goal in modern chemistry. For this compound and its derivatives, new approaches are being explored to improve efficiency and reduce waste. One such advancement is a method that involves the reaction of appropriate oximes, derived from 3,4-diphenylbut-3-en-2-one (B14165516) derivatives, with a polyphosphate ester. rsc.org
This procedure is particularly effective for synthesizing this compound derivatives bearing various substituents on the aromatic rings, such as chlorine, methyl, and methoxy (B1213986) groups. rsc.org The synthesis achieves yields that typically range from 50% to 70%. rsc.org By utilizing reagents like polyphosphoric esters, such methods can offer improvements over classical synthetic routes that may require harsher conditions or generate more hazardous byproducts, representing a step towards more benign chemical manufacturing.
| Method Component | Description | Reference |
| Starting Material | Oximes from 3,4-diphenylbut-3-en-2-one derivatives | rsc.org |
| Reagent | Polyphosphate ester | rsc.org |
| Product | This compound derivatives | rsc.org |
| Yield | 50-70% | rsc.org |
Future Perspectives in Chemical Synthesis and Bioactive Compound Discovery
The this compound scaffold holds significant promise for future advancements in both chemical synthesis and drug discovery. Building upon current synthetic methods, future research will likely focus on developing catalytic and one-pot procedures that further enhance efficiency, reduce reaction steps, and minimize environmental impact. rsc.org
In the realm of bioactive compound discovery, the potential of this scaffold is vast. As a versatile platform, it can be elaborated to create extensive libraries of novel compounds for high-throughput screening against a wide array of biological targets. nih.govmdpi.com The application of computational methods, such as molecular docking and dynamics simulations, will be instrumental in rationally designing derivatives with optimized activity for specific targets, including those involved in cancer and neurodegenerative diseases. plos.orgmdpi.com The proven success of the closely related 1-phenylisoquinoline (B189431) ligand in photocatalysis suggests a bright future for developing new materials for solar energy conversion and green chemical synthesis. acs.orgnih.gov The continued exploration of this scaffold is expected to lead to the discovery of novel therapeutic agents and advanced functional materials. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Methyl-3-phenylisoquinoline, and what analytical techniques are critical for confirming its structural integrity?
- Methodological Answer : The synthesis of this compound typically involves cyclization reactions or modifications of pre-existing isoquinoline scaffolds. For example, analogous compounds (e.g., 3-phenyl-substituted isoquinolines) are synthesized via coupling reactions in anhydrous solvents like THF or DMSO, followed by catalytic hydrogenation or azide-alkyne cycloaddition . Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns (e.g., aromatic proton integration in -NMR and -NMR chemical shifts).
- Mass Spectrometry (MS) : For molecular weight validation.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for pharmacological studies).
- Reference synthetic protocols from peer-reviewed journals (e.g., Med. Chem. Commun.) to ensure reproducibility .
Q. How can researchers design experiments to evaluate the biological activity of this compound, and what preliminary assays are recommended?
- Methodological Answer : Initial biological evaluation should follow a tiered approach:
- In Silico Screening : Use molecular docking to predict interactions with target proteins (e.g., FtsZ for antibacterial activity, as seen in structurally similar isoquinoline derivatives ).
- In Vitro Assays :
- Enzyme Inhibition : Measure IC values using fluorometric or colorimetric assays.
- Cytotoxicity Screening : Employ cell viability assays (e.g., MTT) against relevant cell lines.
- Positive/Negative Controls : Include standard inhibitors (e.g., ciprofloxacin for antibacterial studies) and vehicle controls. Ensure statistical rigor (e.g., ANOVA with post-hoc tests) .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectroscopic or biological data for this compound derivatives?
- Methodological Answer : Contradictions often arise from impurities, solvent effects, or assay variability. Address these by:
- Re-analytical Validation : Repeat NMR/MS under standardized conditions (e.g., deuterated solvents, calibrated instruments) .
- Dose-Response Curves : Confirm biological activity across multiple concentrations and replicate experiments.
- Meta-Analysis : Compare findings with structurally analogous compounds (e.g., 6,7-dimethoxyisoquinolines) to identify trends or outliers .
Q. How can computational modeling enhance the understanding of this compound's mechanism of action?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over nanosecond timescales to identify binding stability and conformational changes.
- Quantum Mechanical (QM) Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
- Structure-Activity Relationship (SAR) Modeling : Use regression analysis to correlate substituent effects (e.g., methyl vs. phenyl groups) with biological activity .
Q. What are the best practices for presenting synthetic and analytical data in manuscripts to meet journal standards (e.g., Medicinal Chemistry Research)?
- Methodological Answer :
- Figures : Include one clear schematic of the synthetic route, avoiding excessive structures. Use color for reaction arrows or key intermediates .
- Tables : Summarize spectroscopic data (e.g., -NMR shifts, melting points) and biological results (e.g., IC, selectivity indices).
- Ethical Reporting : Disclose failed experiments or unexpected byproducts to aid reproducibility. Cite foundational literature (e.g., IUPAC nomenclature guidelines) .
Methodological Frameworks for Research Design
Q. How can the PICO or FINER frameworks be applied to formulate rigorous research questions for this compound studies?
- Methodological Answer :
- PICO Framework : Define:
- Population : Target organism (e.g., Staphylococcus aureus).
- Intervention : this compound at varying concentrations.
- Comparison : Standard antibiotics (e.g., methicillin).
- Outcome : Minimum inhibitory concentration (MIC).
- FINER Criteria : Ensure questions are Feasible (e.g., accessible reagents), Interesting (novel mechanism), Novel (understudied scaffold), Ethical (non-toxic at tested doses), and Relevant (addressing antimicrobial resistance) .
Q. What literature review strategies are critical for identifying gaps in this compound research?
- Methodological Answer :
- Keyword Searches : Use databases like PubMed and SciFinder with terms like "isoquinoline derivatives," "structure-activity relationship," and "antibacterial agents."
- Citation Chaining : Track references in seminal papers (e.g., FtsZ-targeting isoquinolines ).
- Gap Analysis : Compare synthetic methods, biological targets, and SAR data across 10+ studies to highlight underexplored areas (e.g., pharmacokinetic studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
